molecular formula C10H11N2O3PS B076045 Phoxim-methyl CAS No. 14816-16-1

Phoxim-methyl

Cat. No. B076045
CAS RN: 14816-16-1
M. Wt: 270.25 g/mol
InChI Key: QQVNWNVUGXNUJN-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phoxim-methyl is a widely used insecticide that belongs to the group of organophosphorus compounds. It is known for its high toxicity to insects and has been used extensively in agricultural and horticultural practices. The chemical structure of phoxim-methyl is similar to other organophosphorus compounds such as malathion and parathion.

Mechanism Of Action

Phoxim-methyl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. The mechanism of action of phoxim-methyl is similar to other organophosphorus compounds.

Biochemical And Physiological Effects

Phoxim-methyl has been shown to have a range of biochemical and physiological effects on different organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, it can cause a range of symptoms, including nausea, vomiting, diarrhea, and respiratory distress. Phoxim-methyl has also been shown to have toxic effects on fish and other aquatic organisms.

Advantages And Limitations For Lab Experiments

Phoxim-methyl has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of toxicity to insects, making it an effective tool for studying the effects of insecticides. However, phoxim-methyl also has several limitations. It is highly toxic to mammals and can cause harm to researchers if not handled properly. Additionally, its use in lab experiments may not accurately reflect the effects of phoxim-methyl in real-world environments.

Future Directions

There are several future directions for research on phoxim-methyl. One area of research is the development of new methods for pest control that are less harmful to the environment and other organisms. Another area of research is the investigation of the effects of phoxim-methyl on non-target organisms, such as beneficial insects and pollinators. Additionally, there is a need for further research on the long-term effects of phoxim-methyl exposure on human health and the environment.
Conclusion:
In conclusion, phoxim-methyl is a widely used insecticide that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately results in paralysis and death of the insect. Phoxim-methyl has several advantages for use in lab experiments, but also has limitations and can be harmful to mammals if not handled properly. Future research on phoxim-methyl should focus on developing new methods for pest control and investigating the effects of phoxim-methyl on non-target organisms.

Synthesis Methods

Phoxim-methyl can be synthesized by reacting phoxim with methyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of about 60°C, and the resulting product is purified by distillation. The synthesis method of phoxim-methyl is relatively simple and cost-effective.

Scientific Research Applications

Phoxim-methyl has been widely used in scientific research to study its effects on insects and other organisms. It has been used to investigate the mechanism of action of organophosphorus compounds, as well as to study the biochemical and physiological effects of these compounds on different organisms. Phoxim-methyl has also been used to study the effects of insecticides on the environment and to develop new methods for pest control.

properties

CAS RN

14816-16-1

Product Name

Phoxim-methyl

Molecular Formula

C10H11N2O3PS

Molecular Weight

270.25 g/mol

IUPAC Name

(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+

InChI Key

QQVNWNVUGXNUJN-BENRWUELSA-N

Isomeric SMILES

COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1

SMILES

COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1

Canonical SMILES

COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1

synonyms

methyl phoxim
phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate)
phoxim-methyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.